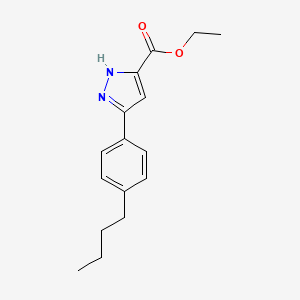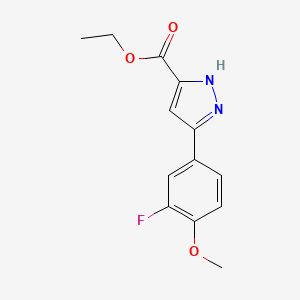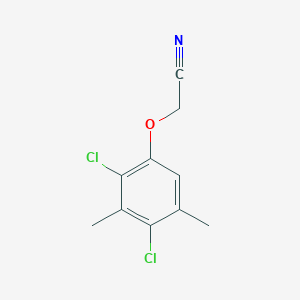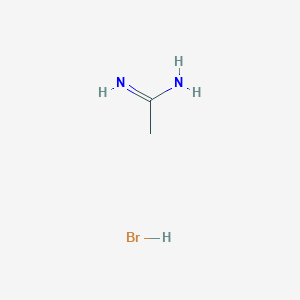![molecular formula C11H12ClN3O4 B6344931 Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264087-27-5](/img/structure/B6344931.png)
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate, commonly known as ECP, is a compound that has been studied extensively for its synthetic, biochemical, and physiological effects. It is a stable, water-soluble compound that is used in a variety of applications, including scientific research and laboratory experiments. ECP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers.
科学研究应用
ECP has been used in a variety of scientific research applications, including the study of enzyme inhibition, cellular signaling pathways, and gene expression. It has also been used to study the effects of various drugs on the body, as well as the effects of environmental toxins. Additionally, ECP has been used to study the effects of aging and the development of various diseases, such as cancer.
作用机制
ECP has been found to act as an inhibitor of enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). It has also been found to inhibit the activity of certain proteins, such as cyclin-dependent kinase 2 (CDK2). Additionally, ECP has been found to interfere with the activity of certain hormones, such as glucocorticoids, and to affect the expression of certain genes, such as those involved in cell cycle regulation.
Biochemical and Physiological Effects
ECP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX and PLA2, and to interfere with the activity of certain hormones, such as glucocorticoids. Additionally, ECP has been found to affect the expression of certain genes, such as those involved in cell cycle regulation. Furthermore, ECP has been found to affect the metabolism of certain compounds, such as fatty acids, and to affect the activity of certain proteins, such as CDK2.
实验室实验的优点和局限性
ECP has several advantages for use in laboratory experiments. It is a stable, water-soluble compound that is relatively easy to synthesize. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers. However, there are some limitations to the use of ECP in laboratory experiments. It has been found to be toxic to certain cells and organisms, and its effects may vary depending on the specific conditions of the experiment.
未来方向
The potential future directions of research on ECP are vast. One potential area of research is to further investigate the biochemical and physiological effects of ECP on various cellular processes, such as cell cycle regulation, gene expression, and metabolism. Additionally, further research could be conducted on the potential use of ECP as an inhibitor of enzymes, such as COX and PLA2, and as an inhibitor of certain hormones, such as glucocorticoids. Additionally, further research could be conducted on the potential use of ECP as an inhibitor of certain proteins, such as CDK2, and as an inhibitor of certain genes, such as those involved in cell cycle regulation. Furthermore, further research could be conducted on the potential use of ECP in the treatment of various diseases, such as cancer, and on its potential use as an environmental toxin.
合成方法
ECP is synthesized using a two-step process. The first step involves the reaction of 2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetic acid with ethyl acetate in the presence of a base catalyzer. This reaction produces a yellow-colored solution of ECP in ethyl acetate. The second step involves the removal of the ethyl acetate from the solution, which can be done by distillation or by extraction with a suitable solvent.
属性
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-6-8(15(17)18)5-4-7(9)2/h4-6,13H,3H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFZJZGMNOYRJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])C)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)

![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)
